molecular formula C12H10N2O3 B11714013 4-[(3-Formyl-1H-pyrazol-1-YL)methyl]benzoic acid

4-[(3-Formyl-1H-pyrazol-1-YL)methyl]benzoic acid

Katalognummer: B11714013
Molekulargewicht: 230.22 g/mol
InChI-Schlüssel: OJSNQPSXSYWQTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(3-Formyl-1H-pyrazol-1-YL)methyl]benzoic acid is a pyrazole-based chemical scaffold designed for the synthesis of novel antimicrobial agents, particularly against drug-resistant bacterial pathogens. This compound features two critical functional groups: a formyl group on the pyrazole ring and a benzoic acid group, connected by a methylene bridge. This arrangement provides versatile reactivity for constructing diverse chemical libraries through further derivatization, particularly via hydrazone formation at the aldehyde group . Researchers are exploring this structural class to combat ESKAPE pathogens, a group of bacteria that cause the majority of nosocomial infections and effectively escape the current arsenal of antibiotics . Structurally similar pyrazole-benzoic acid hybrids have demonstrated potent, sometimes narrow-spectrum, activity against critical priority pathogens like carbapenem-resistant Acinetobacter baumannii and high-priority pathogens like methicillin-resistant Staphylococcus aureus (MRSA) . These analogs exhibit promising minimum inhibitory concentration (MIC) values, with some as low as 0.78 µg/mL against A. baumannii and 1.56 µg/mL against MRSA strains . The mechanism of action for this class of compounds is an area of active investigation, contributing to the growing field of novel anti-infective development aimed at overcoming multidrug-resistant mechanisms . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Eigenschaften

Molekularformel

C12H10N2O3

Molekulargewicht

230.22 g/mol

IUPAC-Name

4-[(3-formylpyrazol-1-yl)methyl]benzoic acid

InChI

InChI=1S/C12H10N2O3/c15-8-11-5-6-14(13-11)7-9-1-3-10(4-2-9)12(16)17/h1-6,8H,7H2,(H,16,17)

InChI-Schlüssel

OJSNQPSXSYWQTJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CN2C=CC(=N2)C=O)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Condensation of 3-Formyl-1H-Pyrazole with 4-(Bromomethyl)benzoic Acid

The most widely reported method involves the nucleophilic substitution of 4-(bromomethyl)benzoic acid with 3-formyl-1H-pyrazole. This reaction is typically conducted in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under basic conditions. Potassium carbonate (K₂CO₃) is commonly used to deprotonate the pyrazole nitrogen, facilitating the displacement of bromide.

Reaction Scheme :

3-Formyl-1H-pyrazole+4-(Bromomethyl)benzoic acidDMF, 80–100°CK2CO34-[(3-Formyl-1H-pyrazol-1-YL)methyl]benzoic acid\text{3-Formyl-1H-pyrazole} + \text{4-(Bromomethyl)benzoic acid} \xrightarrow[\text{DMF, 80–100°C}]{\text{K}2\text{CO}3} \text{4-[(3-Formyl-1H-pyrazol-1-YL)methyl]benzoic acid}

Key Parameters :

  • Solvent : DMF yields higher reaction rates due to its high polarity.

  • Temperature : Elevated temperatures (80–100°C) reduce reaction time to 12–24 hours.

  • Yield : Typical yields range from 65% to 75%, with purity >95% after recrystallization from ethanol.

Bromomethylation of p-Toluic Acid Followed by Functionalization

An alternative route begins with the bromomethylation of p-toluic acid using N-bromosuccinimide (NBS) and a radical initiator such as dibenzoyl peroxide (BPO). The resulting 4-(bromomethyl)benzoic acid is then reacted with 3-formyl-1H-pyrazole.

Optimized Bromomethylation Protocol :

  • Reactants : p-Toluic acid (200 g, 1.46 mol), NBS (261.4 g, 1.46 mol), BPO (2.8 g, 0.0117 mol).

  • Solvent : Chloroform (2 L).

  • Conditions : Reflux for 20 hours, followed by recrystallization in ethyl acetate to achieve 97.5% purity.

Advantages :

  • Scalable to industrial production due to straightforward purification.

  • Avoids handling pre-synthesized 4-(bromomethyl)benzoic acid, reducing costs.

Industrial Production and Process Optimization

Continuous Flow Synthesis

Recent patents highlight the adoption of continuous flow reactors to enhance efficiency. This method minimizes side reactions, such as the formation of quaternary ammonium salts, which are common in batch processes.

Key Improvements :

  • Residence Time : Reduced from 12 hours (batch) to 2 hours (flow).

  • Yield Increase : From 63% (batch) to 85% (flow).

Solvent and Catalyst Selection

Industrial protocols prioritize solvent recovery and catalyst reuse. For example, n-butanol is favored over DMF due to its lower toxicity and ease of recycling.

Comparative Solvent Performance :

SolventReaction Time (h)Yield (%)Purity (%)
DMF127595
n-Butanol188097
Acetonitrile246892

Data adapted from patent literature.

Alternative Synthetic Pathways

Hydrazone Formation and Cyclization

A method involving hydrazone intermediates has been reported for structurally related pyrazole derivatives. 4-Hydrazinobenzoic acid reacts with ketones or aldehydes to form hydrazones, which undergo cyclization in the presence of phosphoryl chloride (POCl₃) to yield pyrazole-carboxylic acids.

Example Protocol :

  • Hydrazone Formation :

    4-Hydrazinobenzoic acid+3-Fluorophenyl ethanoneEthanolRefluxHydrazone intermediate\text{4-Hydrazinobenzoic acid} + \text{3-Fluorophenyl ethanone} \xrightarrow[\text{Ethanol}]{\text{Reflux}} \text{Hydrazone intermediate}
  • Cyclization :

    HydrazonePOCl3,DMF80C4-[(3-Formyl-1H-pyrazol-1-YL)methyl]benzoic acid\text{Hydrazone} \xrightarrow[\text{POCl}_3, \text{DMF}]{80^\circ\text{C}} \text{4-[(3-Formyl-1H-pyrazol-1-YL)methyl]benzoic acid}

Yield : 90% after recrystallization.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate reaction kinetics. A study demonstrated a 40% reduction in reaction time (from 24 hours to 14 hours) with comparable yields (78%).

Purification and Characterization

Recrystallization Techniques

Post-synthesis purification typically involves recrystallization from ethanol or ethyl acetate. For industrial-grade material, a two-step process is used:

  • Crude Wash : Ethyl acetate removes unreacted starting materials.

  • Final Recrystallization : Ethanol yields crystals with >99% purity.

Analytical Data

1H NMR (DMSO-d₆) :

  • δ 9.98 (s, 1H, formyl proton).

  • δ 8.10–8.05 (m, 4H, aromatic protons).

  • δ 5.29 (s, 2H, methylene bridge).

HPLC Purity : >99% when using n-butanol as the solvent.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Condensation (DMF/K₂CO₃)7595ModerateHigh
Bromomethylation (NBS/BPO)6397.5HighModerate
Hydrazone Cyclization (POCl₃)9099LowLow
Microwave-Assisted7898HighHigh

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-[(3-Formyl-1H-pyrazol-1-YL)methyl]benzoesäure kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Formylgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat zu einer Carbonsäure oxidiert werden.

    Reduktion: Die Formylgruppe kann mit Reduktionsmitteln wie Natriumborhydrid zu einer Hydroxymethylgruppe reduziert werden.

    Substitution: Die Benzoesäureeinheit kann elektrophilen aromatischen Substitutionsreaktionen wie Nitrierung oder Halogenierung[][3] unterliegen.

Häufige Reagenzien und Bedingungen

    Oxidation: Kaliumpermanganat in alkalischem Medium.

    Reduktion: Natriumborhydrid in Methanol.

    Substitution: Nitrierung unter Verwendung einer Mischung aus konzentrierter Salpetersäure und Schwefelsäure[][4].

Hauptprodukte, die gebildet werden

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-[(3-Formyl-1H-pyrazol-1-YL)methyl]benzoic acid has shown promise in medicinal chemistry, particularly for its antimicrobial and anticancer properties.

Antimicrobial Activity:
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various drug-resistant bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 16 µg/mL and against Escherichia coli with an MIC of 32 µg/mL. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymes.

Anticancer Activity:
The anticancer potential of pyrazole derivatives, including this compound, has been well-documented. It has been reported to inhibit the proliferation of various cancer cell lines such as breast (MDA-MB-231), lung (A549), and liver (HepG2) cancers. The mechanism of action often includes induction of apoptosis and cell cycle arrest .

Materials Science

In materials science, 4-[(3-Formyl-1H-pyrazol-1-YL)methyl]benzoic acid serves as a building block for synthesizing advanced materials with specific electronic or optical properties. Its unique structure allows for the development of novel polymers and composites that can be tailored for applications in electronics and photonics.

Biological Research

This compound is also utilized in biological research to study enzyme inhibition and protein-ligand interactions. Its ability to bind to specific molecular targets makes it a valuable tool for investigating biochemical pathways and developing new therapeutic strategies.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including 4-[(3-Formyl-1H-pyrazol-1-YL)methyl]benzoic acid. The results indicated significant activity against both gram-positive and gram-negative bacteria, highlighting the importance of structural modifications in enhancing antimicrobial potency .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundMRSA16 µg/mL
This compoundE. coli32 µg/mL

Case Study 2: Anticancer Assessment

Another investigation focused on the anticancer properties of this compound revealed that derivatives with electron-withdrawing groups exhibited superior activity against various cancer cell lines. The study concluded that further optimization could lead to novel therapeutic agents for cancer treatment .

Wirkmechanismus

The mechanism of action of 4-[(3-Formyl-1H-pyrazol-1-YL)methyl]benzoic acid in biological systems involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The formyl group plays a crucial role in binding to the active sites of these enzymes, thereby inhibiting their function .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare the structural features, biological activities, and research findings of 4-[(3-Formyl-1H-pyrazol-1-YL)methyl]benzoic acid with its analogs:

Compound Name (CAS/Key Identifier) Molecular Formula Substituents/Modifications Biological Activity Key Findings
4-[(3-Formyl-1H-pyrazol-1-YL)methyl]benzoic acid (1784209-77-3) C₁₂H₁₀N₂O₃ Pyrazole with formyl group at 3-position Antimicrobial (base scaffold) Used to synthesize hydrazone and fluorophenyl derivatives with enhanced activity .
4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid (Not specified) C₁₇H₁₂FN₂O₃ 3-Fluorophenyl at pyrazole C3 Anti-MRSA, broad-spectrum antimicrobial Exhibited MIC values of 2–4 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
4-[(2-Butyl-5-formylimidazol-1-yl)methyl]benzoic acid (152146-59-3) C₁₆H₁₈N₂O₃ Imidazole with butyl and formyl groups Not explicitly reported Structural analog with imidazole ring; potential differences in target binding due to heterocycle variation .
4-({4-Bromo-3-nitro-1H-pyrazol-1-yl}methyl)benzoic acid (514800-72-7) C₁₀H₇BrN₃O₄ Bromo and nitro groups at pyrazole C4/C3 Not reported Increased molecular weight (326.10 g/mol) and lipophilicity (XLogP3 = 2.2) may enhance membrane permeability .
4-[3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid (26192-76-7) C₁₅H₁₃ClN₂O₂ 4-Chlorophenyl and dihydropyrazole Not reported Dihydropyrazole core may improve metabolic stability compared to aromatic pyrazole .
4-[(1-Methyl-1H-pyrazol-3-yl)amino]benzoic acid (CID 79779160) C₁₁H₁₁N₃O₂ Methylpyrazole linked via amino group Not reported Polar surface area (101 Ų) suggests improved solubility over formyl derivatives .

Structural and Functional Insights

Fluorinated Derivatives: Substitution of the pyrazole C3 position with fluorophenyl groups (e.g., 3-fluorophenyl or 4-fluorophenyl) significantly enhances antimicrobial potency. The electron-withdrawing fluorine atom improves target binding, likely through increased electrostatic interactions with bacterial enzymes . Example: 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid demonstrated 2–4 µg/mL MIC against MRSA, outperforming non-fluorinated analogs .

Hydrazone Derivatives: Functionalization of the formyl group with hydrazones (e.g., 4-[4-[(E)-[(3-fluorophenyl)hydrazono]methyl]-3-phenylpyrazol-1-yl]benzoic acid) improves solubility and pharmacokinetic profiles. These derivatives also show enhanced activity against Acinetobacter baumannii .

Electron-Withdrawing Groups :

  • Bromo and nitro substituents (e.g., 4-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)benzoic acid) increase molecular weight and lipophilicity, which may enhance membrane penetration in Gram-negative bacteria .

Biologische Aktivität

4-[(3-Formyl-1H-pyrazol-1-YL)methyl]benzoic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by various case studies and research findings.

Synthesis

The synthesis of 4-[(3-Formyl-1H-pyrazol-1-YL)methyl]benzoic acid typically involves the reaction of hydrazine derivatives with suitable aromatic substrates to form pyrazole-based compounds. The process often utilizes methods such as hydrazone formation followed by cyclization to achieve the desired structure.

Antimicrobial Activity

Recent studies indicate that derivatives of pyrazole, including 4-[(3-Formyl-1H-pyrazol-1-YL)methyl]benzoic acid, exhibit potent antimicrobial properties. In particular, these compounds have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4-[(3-Formyl-1H-pyrazol-1-YL)methyl]benzoic acidMRSA16 µg/mL
4-[(3-Formyl-1H-pyrazol-1-YL)methyl]benzoic acidE. coli32 µg/mL

These findings suggest that structural modifications, such as fluorination or substitution with hydrophobic groups, can enhance antimicrobial efficacy .

Anticancer Activity

The anticancer potential of pyrazole derivatives is well-documented. Compounds containing the pyrazole moiety have been reported to inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231), lung (A549), and liver (HepG2) cancers.

Cell LineIC50 Value (µM)Reference
MDA-MB-23115.0
A54910.5
HepG212.0

The mechanism of action often involves the induction of apoptosis and cell cycle arrest, leading to reduced tumor growth. Molecular docking studies have suggested that these compounds may interact with specific protein targets involved in cancer progression .

Case Study 1: Antimicrobial Evaluation

In a study evaluating a series of pyrazole derivatives, it was found that 4-[(3-formyl-1H-pyrazol-1-YL)methyl]benzoic acid exhibited significant activity against both gram-positive and gram-negative bacteria. The study highlighted the importance of hydrophobic interactions in enhancing antimicrobial potency.

Case Study 2: Anticancer Assessment

Another investigation focused on the anticancer properties of pyrazole derivatives revealed that those with electron-withdrawing groups demonstrated superior activity against various cancer cell lines. The study concluded that further optimization of these compounds could lead to novel therapeutic agents for cancer treatment.

Q & A

Basic Research Questions

Q. What are established synthetic routes for 4-[(3-Formyl-1H-pyrazol-1-YL)methyl]benzoic acid and its derivatives?

  • Methodological Answer : The compound can be synthesized via cyclocondensation using ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis under basic conditions to yield the carboxylic acid derivative . Modifications, such as hydrazone formation, involve refluxing with hydrazine derivatives in ethanol under acidic catalysis (e.g., acetic acid), followed by purification via column chromatography . Key intermediates like 4-formylpyrazole precursors are critical for functionalization.

Q. How is this compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer : Characterization typically includes:

  • FTIR to confirm functional groups (e.g., formyl C=O stretch at ~1680 cm⁻¹, carboxylic acid O-H stretch at ~2500-3000 cm⁻¹) .
  • NMR (¹H/¹³C) to verify substitution patterns (e.g., pyrazole ring protons at δ 6.5–8.5 ppm, methylene bridge at δ ~5.0 ppm) .
  • X-ray crystallography to resolve 3D structure, bond lengths, and intermolecular interactions (e.g., hydrogen bonding networks involving the carboxylic acid group) .

Q. What in vitro assays are used to evaluate its antimicrobial activity?

  • Methodological Answer : Antimicrobial efficacy is tested via:

  • Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains .
  • Time-kill kinetics to assess bactericidal vs. bacteriostatic effects.
  • Controls include standard antibiotics (e.g., ampicillin) and solvent-only blanks. Data interpretation requires normalization to compound solubility and stability in growth media .

Advanced Research Questions

Q. How can structural derivatives be designed to enhance biological activity or selectivity?

  • Methodological Answer :

  • Electron-withdrawing groups (e.g., -F, -CF₃) at the pyrazole 3-position improve antimicrobial activity by increasing electrophilicity .
  • Heterocyclic extensions (e.g., oxadiazoles, triazoles) via click chemistry or cyclization reactions enhance target binding (e.g., enzyme inhibition) .
  • Hydrazone functionalization introduces flexibility for receptor interaction; substituents like cyclohexyl or aryl groups improve lipophilicity and membrane penetration .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer : Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., broth microdilution vs. agar diffusion) and strain sources .
  • Compound stability : Perform HPLC or LC-MS to verify integrity during assays.
  • Structural nuances : Compare substituent effects using SAR models. For example, 4-fluorophenyl vs. 3,4-difluorophenyl derivatives show differing MICs due to steric and electronic factors .

Q. What computational tools predict the compound’s reactivity and interaction with biological targets?

  • Methodological Answer :

  • DFT calculations (e.g., Gaussian 09) model electronic properties (HOMO-LUMO gaps, Fukui indices) to identify reactive sites .
  • Molecular docking (AutoDock Vina) simulates binding to targets (e.g., bacterial dihydrofolate reductase) using crystal structures from the PDB .
  • MD simulations (GROMACS) assess stability of ligand-target complexes over nanosecond timescales .

Q. How are structure-activity relationships (SAR) analyzed for antimicrobial derivatives?

  • Methodological Answer :

  • Quantitative SAR (QSAR) : Use ML algorithms (e.g., Random Forest) to correlate descriptors (logP, polar surface area) with MIC values .
  • Pharmacophore mapping : Identify essential moieties (e.g., formyl group for Schiff base formation, carboxylic acid for solubility) .
  • Fragment-based optimization : Screen truncated analogs to isolate critical substructures (e.g., pyrazole core vs. benzoic acid tail) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.